molecular formula C13H12O2 B1218671 Diphenoxymethane CAS No. 4442-41-5

Diphenoxymethane

Cat. No.: B1218671
CAS No.: 4442-41-5
M. Wt: 200.23 g/mol
InChI Key: VTXLTXPNXYLCQD-UHFFFAOYSA-N
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Description

It is a colorless to light yellow clear liquid with a boiling point of 122°C and a melting point of 15°C . This compound is used in various chemical reactions and has significant applications in scientific research.

Chemical Reactions Analysis

Diphenoxymethane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of diphenoxymethane involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to activate peroxisome proliferator-activated receptors alpha and gamma, leading to enhanced mitochondrial function and inhibition of the Wnt/β-catenin signaling pathway . These interactions contribute to its therapeutic effects in conditions like insulin resistance and cancer.

Comparison with Similar Compounds

Properties

IUPAC Name

phenoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLTXPNXYLCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196167
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-41-5
Record name Diphenoxymethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Methylenebis(oxy))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[methylenebis(oxy)]bisbenzene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To m-methoxyanisole (100 g) in DMSO (350 ml) was added 39 g sodium hydride (50%) in portions. The solution was stirred at room temperature under nitrogen overnight. 4-Trifluoromethyl-1,2-dichlorobenzene (173.2 g) was added to the solution in one portion, followed by copper powder (2 spatulas) and 18-crown ether (i,4,7,10,13,16-hexaoxacyclooctadecane, 2 g). The slurry was kept 152°-170° under nitrogen for 24 hours, then added to ice (1.5 l). The mixture was allowed to stand until the ice melted, then filtered. The solid which was collected was dissolved in methylene chloride (1.5 l) and filtered. The aqueous filtrate was extracted with methylene chloride (500 ml) and the methylene chloride phase was washed with water, dried (MgSO4), filtered and stripped to yield a dark oil. The other methylene chloride solution (1.5 l) was washed with water, dried (MgSO4), filtered and stripped to yield an oil. Both oil fractions were treated with petroleum ether and filtered. The filtrates were combined and stripped to yield the phenoxy methoxybenzene product, 244 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
173.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
18-crown ether
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

4-(Phenoxy)phenol (9.31 g, 50 mmol) in THF (100 mL) was treated with potassium t-butoxide (6.17 g, 55 mmol) at room temperature for 10 min. Methyl iodide (7.87 g, 55 mmol) was added by syringe. After stirring for 18 h at room temperature the reaction was quenched with saturated ammonium chloride solution and diluted with ethyl ether. The separated organic layer was washed with saturated ammonium chloride solution, dried with magnesium sulfate, filtered and concentrated to give 9.98 g of the title compound as a pale yellow oil. GS-MS (m/z, EI): 200 [M]+.
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method of synthesizing diphenoxymethane according to the provided research?

A1: The research by [] demonstrates that phase-transfer catalysis significantly accelerates the reaction between phenol and dichloromethane, leading to a high yield (over 95%) of this compound. This method utilizes a quaternary ammonium salt as the catalyst and an organic solvent/alkaline solution system.

Q2: How does the choice of base affect the synthesis of this compound in the phase-transfer catalysis method?

A2: The study [] indicates that potassium hydroxide is a more favorable base compared to sodium hydroxide in enhancing the reaction rate for this compound synthesis. This suggests that the choice of base can significantly influence the efficiency of the synthesis process.

Q3: Beyond synthesis, has this compound been explored for other applications?

A3: While the provided research primarily focuses on synthesis [], another study [] investigates this compound derivatives for their second-order nonlinear optical (NLO) properties. This suggests potential applications in optoelectronics and materials science.

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